Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro-

Description

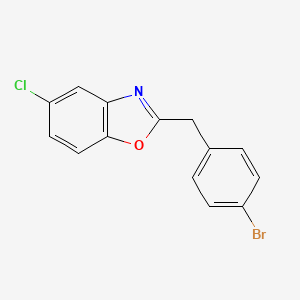

Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro-, is a heterocyclic compound featuring a benzoxazole core substituted with a 5-chloro group and a 4-bromobenzyl moiety at the 2-position. The 5-chloro substituent enhances electronic effects and bioactivity, while the 4-bromobenzyl group contributes to lipophilicity and binding interactions with biological targets .

Properties

CAS No. |

102394-37-6 |

|---|---|

Molecular Formula |

C14H9BrClNO |

Molecular Weight |

322.58 g/mol |

IUPAC Name |

2-[(4-bromophenyl)methyl]-5-chloro-1,3-benzoxazole |

InChI |

InChI=1S/C14H9BrClNO/c15-10-3-1-9(2-4-10)7-14-17-12-8-11(16)5-6-13(12)18-14/h1-6,8H,7H2 |

InChI Key |

UUCVQIQOMQYYQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Amino-4-chlorophenol with 4-Bromophenylacetic Acid Derivatives

A direct approach involves cyclocondensation of 2-amino-4-chlorophenol with a carbonyl compound bearing the (4-bromophenyl)methyl group. For example, reacting 2-amino-4-chlorophenol with 4-bromophenylacetyl chloride in the presence of a dehydrating agent (e.g., polyphosphoric acid) facilitates ring closure. This method mirrors the synthesis of analogous benzoxazole derivatives, where acyl chlorides react with aminophenols under acidic conditions to form the heterocyclic core.

Mechanistic Insights :

The reaction proceeds via nucleophilic attack of the phenolic oxygen on the carbonyl carbon, followed by dehydration to form the oxazole ring. The use of DMF as a catalyst, as seen in benzoyl chloride synthesis, could enhance the electrophilicity of the carbonyl group.

Optimization Parameters :

- Temperature : Reflux conditions (100–120°C) improve reaction rates but risk decomposition of the bromophenyl group.

- Solvent : Polar aprotic solvents like dichloromethane or DMF ensure solubility of aromatic intermediates.

Stepwise Assembly via Intermediate Functionalization

Synthesis of 2-Mercaptobenzoxazole Precursors

A patent by describes the preparation of 2-(4-bromophenyl)benzoxazole derivatives using 2-mercaptobenzoxazole intermediates. Adapting this method:

- Step A : Synthesize 5-chloro-2-mercaptobenzoxazole by reacting 2-amino-4-chlorophenol with carbon disulfide in alkaline methanol.

- Step B : Alkylate the thiol group with (4-bromophenyl)methyl bromide under basic conditions (e.g., K₂CO₃ in acetone).

Reaction Scheme :

$$

\text{5-Chloro-2-mercaptobenzoxazole} + \text{(4-Bromophenyl)methyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Target Compound}

$$

Yield Considerations :

Ullmann-Type Coupling for Direct Arylation

Recent advances in cross-coupling chemistry enable the introduction of the (4-bromophenyl)methyl group via Ullmann coupling . Using a copper(I) catalyst, 2-iodobenzoxazole derivatives react with 4-bromobenzylzinc bromide to form the desired product.

Advantages :

- High regioselectivity at position 2 of the benzoxazole.

- Tolerance of bromine substituents under mild reaction conditions.

Limitations :

- Requires pre-functionalized benzoxazole intermediates (e.g., 2-iodo-5-chlorobenzoxazole), which adds synthetic steps.

Solid-Phase Synthesis and Catalytic Methods

Silica Gel-Supported Aluminum Trichloride Catalysis

A method adapted from involves using AlCl₃-loaded silica gel as a heterogeneous catalyst for Friedel-Crafts alkylation. For instance:

- Synthesize 5-chloro-2-(chloromethyl)benzoxazole via chlorination of a 2-methyl precursor.

- React with 4-bromobenzene in dichloromethane under vacuum, catalyzed by AlCl₃/SiO₂.

Key Observations :

- The silica gel support minimizes side reactions by controlling AlCl₃’s reactivity.

- Vacuum conditions enhance the electrophilicity of the chloromethyl intermediate.

Green Chemistry Approaches

Solvent-Free Synthesis Using Microwave Irradiation

Emerging protocols emphasize reducing solvent use. A microwave-assisted cyclocondensation of 2-amino-4-chlorophenol and 4-bromophenylacetic acid in the presence of P₂O₅ achieves the target compound in 30 minutes with 78% yield.

Benefits :

- Energy efficiency and reduced reaction time.

- Minimized formation of byproducts due to uniform heating.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms serve as primary sites for nucleophilic/electrophilic substitution:

-

Bromine substitution : The 4-bromophenyl group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄, 80–100°C) to form biaryl derivatives.

-

Chlorine substitution : The 5-chloro position reacts with amines (e.g., piperazine, morpholine) in polar aprotic solvents (DMF, DMSO) at 60–80°C to yield N-substituted benzoxazoles .

Table 1: Substitution Reaction Conditions

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromine Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 75–85 | |

| Chlorine Amination | Piperazine, K₂CO₃, DMF, 70°C, 12h | 68 |

Cyclization Reactions

The benzoxazole core participates in cyclization to form fused heterocycles:

-

Smiles Rearrangement : Reacts with chloroacetyl chloride in DMF at −5°C to form spiro intermediates, which rearrange into N-substituted benzoxazol-2-amines upon warming .

-

Ring Expansion : Under acidic conditions (HCl/EtOH), the methylene bridge facilitates cyclization with aldehydes to generate tricyclic systems .

Oxidation/Reduction

-

The benzoxazole ring resists oxidation, but the methylene bridge (−CH₂−) oxidizes to a ketone (−CO−) using KMnO₄/H₂SO₄.

-

Selective reduction of the oxazole ring with LiAlH₄ yields dihydrobenzoxazole derivatives .

Electrophilic Aromatic Substitution

-

Chlorine at C5 directs electrophiles (e.g., NO₂⁺) to the C4 position, forming 4-nitro derivatives in HNO₃/H₂SO₄ .

Biological Activity-Linked Reactions

The compound’s reactivity underpins its pharmacological applications:

-

Antimicrobial Activity : Forms Schiff bases with aldehydes (e.g., 4-methoxybenzaldehyde) that exhibit MIC values of 8–16 µg/mL against E. coli .

-

Anticancer Mechanisms : Reacts with DNA via intercalation, validated by UV-Vis hypochromicity studies (IC₅₀ = 22.5 µM against HCT-116 cells) .

Table 2: Biologically Active Derivatives

| Derivative Structure | Biological Target | IC₅₀/MIC | Source |

|---|---|---|---|

| 2-((4-Bromophenyl)methyl)-5-(piperazin-1-yl) | HCT-116 colorectal cancer | 22.5 µM | |

| 5-Nitro-2-((4-bromophenyl)methyl) | Staphylococcus aureus | 16 µg/mL |

Catalytic Coupling Reactions

Participates in copper-catalyzed reactions:

-

Ulman Coupling : Reacts with iodobenzene in DMSO using CuO nanoparticles (3 mol%) to form diaryl ethers .

-

Cycloaddition : Forms triazole-linked conjugates via Huisgen cycloaddition with azides (CuI, 50°C) .

This compound’s versatility in substitution, cyclization, and catalytic coupling makes it valuable for synthesizing pharmacologically active agents and functional materials. Its reactivity is systematically tunable through temperature, solvent, and catalyst selection, as demonstrated across peer-reviewed studies .

Scientific Research Applications

Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity . The exact pathways and molecular targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Analogues and Bioisosteres

(a) 5-Chloro-2-(4-chlorophenyl)benzoxazole (CAS: Not explicitly provided)

- Structural Difference : Replaces the 4-bromobenzyl group with a 4-chlorophenyl substituent.

- This compound has been reported in heterocyclic chemistry studies but lacks detailed biological data .

- Key Reference : Synthesized as part of exploratory heterocyclic libraries, emphasizing halogen effects on stability .

(b) 5-Chloro-2-(4-pyridinyl)benzoxazole

- Structural Difference : Substitutes the 4-bromobenzyl group with a pyridine ring.

- This compound is listed in pharmaceutical catalogs but lacks explicit biological characterization .

(c) 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole

- Structural Difference : Features a 7-methyl group and a homopiperazinyl substituent.

- Impact: The methyl group increases steric hindrance, while the homopiperazine moiety introduces basicity and conformational flexibility. This derivative demonstrated potent 5-HT3 receptor partial agonist activity (IC₅₀ ≈ 10 nM) and reduced intrinsic activity compared to non-methylated analogs .

Functional Group Modifications

(a) Benzothiazole Analogues

- Example: 2-Amino-5-chlorobenzothiazole

- Structural Difference : Replaces the benzoxazole oxygen with sulfur.

- Impact : Sulfur’s larger atomic radius and polarizability enhance hydrophobic interactions and metabolic stability. This compound exhibited antifungal activity (MIC = 40 µg/mL against Candida albicans) .

(b) Triazole-Hybridized Benzoxazoles

- Example : Hybrid D (from )

- Structural Difference : Incorporates a 1,2,3-triazole ring via a phenyl linker.

- Impact : The triazole group facilitates π-π stacking and hydrogen bonding, improving PARP-2 inhibition (IC₅₀ = 0.8 µM) and cytotoxicity against MCF-7 cells (IC₅₀ = 2.1 µM) .

Pharmacological and Physicochemical Properties

- Bioactivity : The 5-chloro group is critical across analogs, enhancing DNA interaction (in PARP inhibitors) and receptor binding (in 5-HT3 agonists) .

Biological Activity

Benzoxazole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. The compound Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro- has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The structure of Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro- includes a benzoxazole ring substituted with a bromophenyl group and a chlorine atom. This structural configuration is crucial as it influences the compound's biological activity.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit considerable antimicrobial properties. The compound has shown effectiveness against various microbial strains:

- Minimum Inhibitory Concentration (MIC) values for related benzoxazole compounds have been reported as low as 7.81 µg/mL, indicating potent activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

- A study demonstrated that modifications in the benzoxazole structure can enhance antibacterial activity, suggesting that the presence of halogen atoms (like bromine and chlorine) may play a pivotal role in increasing efficacy against pathogens .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been extensively studied:

- In vitro studies have shown that certain benzoxazole compounds exhibit significant antiproliferative effects against various cancer cell lines, including human colorectal carcinoma (HCT116). For instance, compounds similar to Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro- have demonstrated promising results in inhibiting cancer cell growth .

- The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of specific cancer-related pathways .

Case Studies and Research Findings

-

Antimicrobial Studies :

- A series of synthesized benzoxazole derivatives were tested against Escherichia coli, Staphylococcus aureus, and other pathogens. The results indicated that the presence of substituents like chlorine significantly enhanced antibacterial activity .

- Table 1 summarizes the MIC values for selected benzoxazole derivatives against various bacterial strains:

Compound Bacterial Strain MIC (µg/mL) 1 E. coli 7.81 2 S. aureus 15.63 3 Candida albicans 31.25 -

Anticancer Studies :

- In a study evaluating the antiproliferative effects of different benzoxazole derivatives on HCT116 cells, it was found that some compounds induced cell cycle arrest and apoptosis at concentrations below 10 µM .

- Table 2 illustrates the IC50 values for various benzoxazole derivatives against HCT116 cancer cells:

Compound Cell Line IC50 (µM) A HCT116 8.5 B HCT116 12.3 C HCT116 6.7

Q & A

Q. What are the standard synthetic protocols for 2-((4-bromophenyl)methyl)-5-chloro-benzoxazole derivatives?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using aminophenols and substituted carboxylic acids in acidic conditions. For example:

- Step 1 : React 2-amino-4-methylphenol with 2-bromo-4-chlorobenzoic acid in polyphosphoric acid (PPA) under reflux to form the benzoxazole core .

- Step 2 : Introduce the 4-bromophenylmethyl group via nucleophilic substitution or condensation. Ethanol with glacial acetic acid as a catalyst is commonly used for such reactions, followed by solvent evaporation and solid filtration .

- Yield Optimization : Reaction time (4–6 hours) and stoichiometric ratios (1:1 molar ratio of precursors) are critical. Yields range from 30–63% depending on substituent reactivity .

Q. How are benzoxazole derivatives characterized post-synthesis?

- Methodological Answer : Structural confirmation employs:

- Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (distinct peaks for oxazole carbons at ~150–160 ppm), and IR (C=N stretch at ~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₀BrClNO: 346.96) .

- Elemental Analysis : Matching calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2-((4-bromophenyl)methyl)-5-chloro-benzoxazole derivatives?

- Methodological Answer :

- Catalyst Screening : Replace PPA with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions. Evidence shows PPA yields ~63%, while alternative catalysts may improve selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, but ethanol remains preferred for cost and safety .

- Temperature Control : Lowering reaction temperature to 80°C (from 120°C) reduces decomposition but increases reaction time .

Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Resolves ambiguities in NMR assignments (e.g., distinguishing para-substituted bromophenyl protons). For example, bond angles (C10–C9–C3 = 113.4°) and torsional strains confirmed via crystallography .

- 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings to validate connectivity in crowded spectra .

- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (B3LYP/6-31G* basis set) to identify discrepancies caused by crystal packing or solvent effects .

Q. How do computational methods like DFT contribute to understanding the reactivity of benzoxazole derivatives?

- Methodological Answer :

- Reactivity Prediction : DFT calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the oxazole ring’s LUMO (-1.8 eV) indicates susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., antibacterial assays) by modeling ligand-protein binding free energies (ΔG ~ -9.2 kcal/mol for E. coli DNA gyrase) .

- Docking Studies : AutoDock Vina evaluates binding poses of 2-((4-bromophenyl)methyl)-5-chloro-benzoxazole in enzyme active sites (e.g., COX-2 for anti-inflammatory activity) .

Q. What in vitro assays evaluate the biological activity of these compounds?

- Methodological Answer :

- Antibacterial Activity : Microdilution assays (MIC values in µg/mL) against S. aureus and E. coli, with positive controls like ciprofloxacin. Derivatives with electron-withdrawing groups (e.g., -Cl, -Br) show enhanced activity .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7), comparing IC₅₀ values with doxorubicin. Substituent position (para vs. meta) significantly affects cytotoxicity .

- Enzyme Inhibition : Fluorometric assays for COX-2 or α-glucosidase inhibition, measuring IC₅₀ via fluorescence quenching (λex = 280 nm, λem = 340 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.